Enhanced Lipophilicity for Cellular Uptake vs. Parent Hydroxytyrosol
The target compound's benzyl and acetate protecting groups confer a significant increase in lipophilicity compared to the highly hydrophilic parent molecule, hydroxytyrosol. This physicochemical alteration is a key determinant for passive cellular membrane permeability and oral bioavailability, a primary limitation for hydroxytyrosol's therapeutic use [1]. The computed partition coefficient (XLogP3) for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate is 3.2 , whereas hydroxytyrosol has an experimental log P of 0.08 [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | Hydroxytyrosol: Log P = 0.08 |
| Quantified Difference | Approximately 40-fold increase in lipophilicity (on a logarithmic scale, representing a >1000-fold difference in partition coefficient) |
| Conditions | Computed property (XLogP3) vs. experimental measurement (Log P) [2] |
Why This Matters
This quantifiable increase in lipophilicity is a critical differentiator for procurement in pharmacological research focused on improving the oral bioavailability and cellular uptake of tyrosol-based therapeutics [1].
- [1] Mateos R, et al. New lipophilic tyrosyl esters. Comparative antioxidant evaluation with hydroxytyrosyl esters. J Agric Food Chem. 2008;56(22):10960-6. View Source
- [2] Bernini R, et al. Synthesis and structure/antioxidant activity relationship of lipophilic hydroxytyrosyl esters and their analogues. Università Roma Tre. 2013. View Source
